Cas no 1805213-27-7 (Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate)

Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate
-
- インチ: 1S/C13H14BrNO2/c1-3-17-13(16)6-10-5-12(8-15)11(7-14)4-9(10)2/h4-5H,3,6-7H2,1-2H3
- InChIKey: LZLCLTHNIMBXGU-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(CC(=O)OCC)=C(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- XLogP3: 2.7
- トポロジー分子極性表面積: 50.1
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020594-1g |
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate |
1805213-27-7 | 97% | 1g |
1,460.20 USD | 2021-05-31 | |
Alichem | A015020594-250mg |
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate |
1805213-27-7 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A015020594-500mg |
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate |
1805213-27-7 | 97% | 500mg |
806.85 USD | 2021-05-31 |
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetateに関する追加情報
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate (CAS No. 1805213-27-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate, identified by its CAS number 1805213-27-7, is a significant compound in the realm of pharmaceutical chemistry. This intermediate has garnered attention due to its structural versatility and its role in the synthesis of various bioactive molecules. The compound's unique combination of functional groups—namely the bromomethyl and cyano substituents on a phenyl ring, coupled with an acetic ester moiety—makes it a valuable building block for drug discovery and development.
The bromomethyl group provides a reactive site for further functionalization, enabling the introduction of diverse pharmacophores through nucleophilic substitution reactions. This feature is particularly useful in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates. Meanwhile, the cyano group can serve as a precursor for further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, expanding the synthetic possibilities.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional intermediates in streamlining synthetic routes. For instance, Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate has been utilized in the preparation of novel inhibitors targeting enzyme-driven diseases. Its incorporation into peptidomimetics and other heterocyclic frameworks has shown promise in modulating biological pathways relevant to cancer, inflammation, and neurodegenerative disorders.
In particular, studies have demonstrated its utility in the synthesis of small-molecule probes that interact with protein kinases, which are key targets in oncology research. The phenyl ring's methyl substitution enhances lipophilicity, facilitating membrane permeability—a critical factor for oral bioavailability. Additionally, the cyano group can be strategically positioned to influence electronic properties, thereby tuning interactions with biological receptors.
The pharmaceutical industry has also explored derivatives of Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate for their potential antimicrobial properties. Modifications at the bromomethyl site have led to compounds exhibiting activity against resistant bacterial strains by interfering with cell wall synthesis or metabolic pathways. Such findings underscore the compound's adaptability in addressing emerging therapeutic challenges.
From a synthetic chemistry perspective, Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate exemplifies an efficient intermediate that minimizes steps while maximizing diversification potential. Its preparation typically involves bromination and cyanation of appropriately substituted precursors, followed by esterification—a sequence that aligns well with green chemistry principles by reducing waste and improving atom economy.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical manufacturers value intermediates like Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate for their scalability and compatibility with continuous flow processes. These attributes are increasingly important as drug development shifts toward more sustainable and cost-effective methodologies.
Future directions in the study of Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate may involve exploring its role in photopharmacology—leveraging light-responsive moieties to modulate drug activity non-invasively. The bromomethyl group's sensitivity to light-induced reactions could enable controlled release mechanisms or dynamic interactions within biological systems. Such innovations would push the boundaries of targeted therapy and personalized medicine.
In conclusion, Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate (CAS No. 1805213-27-7) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its structural features enable diverse functionalization, making it indispensable for designing novel therapeutics across multiple disease areas. As research progresses, this compound will continue to play a pivotal role in advancing drug discovery pipelines and addressing unmet medical needs.
1805213-27-7 (Ethyl 4-bromomethyl-5-cyano-2-methylphenylacetate) Related Products
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)




